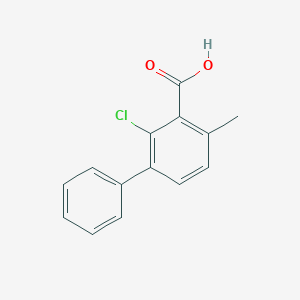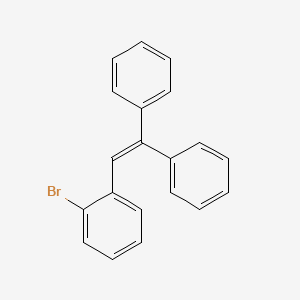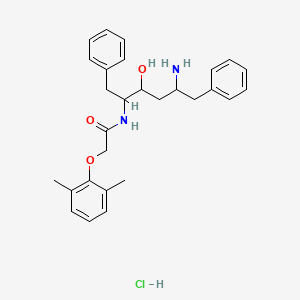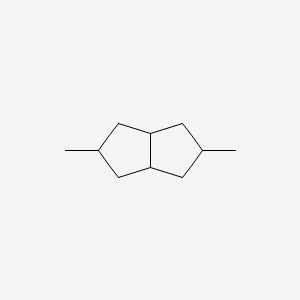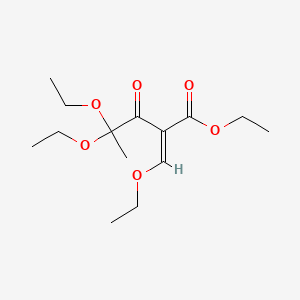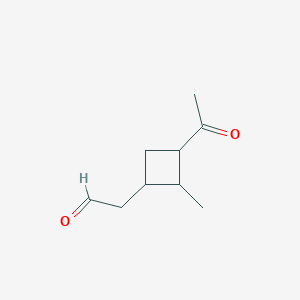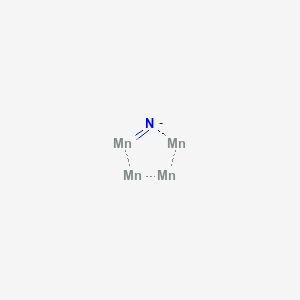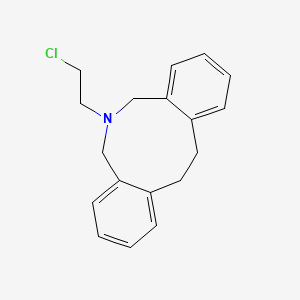
6H-DIBENZ(c,g)AZONINE, 5,7,12,13-TETRAHYDRO-6-(2-CHLOROETHYL)-
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6H-DIBENZ(c,g)AZONINE, 5,7,12,13-TETRAHYDRO-6-(2-CHLOROETHYL)- is a chemical compound with the molecular formula C18H20ClN.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Industrial Production Methods
it is likely that large-scale synthesis would involve optimization of the laboratory-scale methods to ensure efficiency and cost-effectiveness .
Analyse Des Réactions Chimiques
Types of Reactions
6H-DIBENZ(c,g)AZONINE, 5,7,12,13-TETRAHYDRO-6-(2-CHLOROETHYL)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, where one functional group is replaced by another
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The specific conditions, such as temperature, pressure, and solvent, depend on the desired reaction and product .
Major Products Formed
The major products formed from these reactions vary depending on the type of reaction and the conditions used. For example, oxidation may yield different oxidized derivatives, while substitution reactions may produce various substituted compounds .
Applications De Recherche Scientifique
6H-DIBENZ(c,g)AZONINE, 5,7,12,13-TETRAHYDRO-6-(2-CHLOROETHYL)- has several scientific research applications, including:
Chemistry: It is used as a precursor in the synthesis of other complex molecules.
Biology: The compound is studied for its potential biological activities and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug candidate.
Industry: The compound may have applications in the development of new materials and chemical processes
Mécanisme D'action
The mechanism of action of 6H-DIBENZ(c,g)AZONINE, 5,7,12,13-TETRAHYDRO-6-(2-CHLOROETHYL)- involves its interaction with specific molecular targets and pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
6-(2-CHLOROPROPYL)-5,7,12,13-TETRAHYDRO-6H-DIBENZ[c,g]AZONINE: This compound is structurally similar but has a different substituent group.
5H-Dibenz[c,g]azonine,6-(2-chloroethyl)-6,7,12,13-tetrahydro-: Another closely related compound with similar properties
Uniqueness
6H-DIBENZ(c,g)AZONINE, 5,7,12,13-TETRAHYDRO-6-(2-CHLOROETHYL)- is unique due to its specific chemical structure and the presence of the 2-chloroethyl group, which imparts distinct chemical and biological properties .
Propriétés
Numéro CAS |
28312-77-8 |
|---|---|
Formule moléculaire |
C18H20ClN |
Poids moléculaire |
285.8 g/mol |
Nom IUPAC |
6-(2-chloroethyl)-5,7,12,13-tetrahydrobenzo[d][2]benzazonine |
InChI |
InChI=1S/C18H20ClN/c19-11-12-20-13-17-7-3-1-5-15(17)9-10-16-6-2-4-8-18(16)14-20/h1-8H,9-14H2 |
Clé InChI |
QWKQIPXLIGROLQ-UHFFFAOYSA-N |
SMILES canonique |
C1CC2=CC=CC=C2CN(CC3=CC=CC=C31)CCCl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


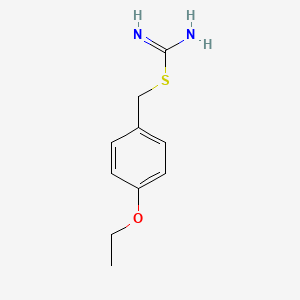
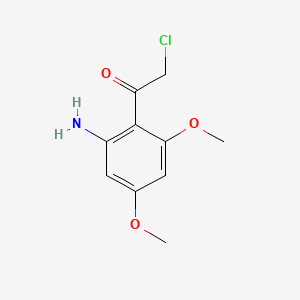
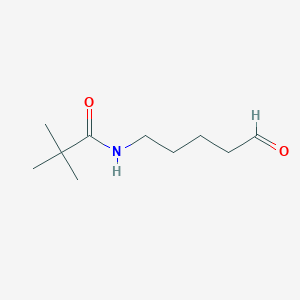
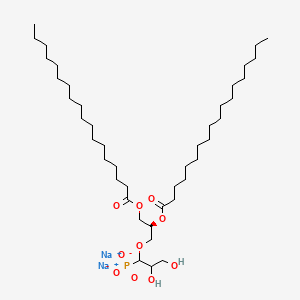
![2-amino-N-[(E)-(3,5-dibromo-4-hydroxyphenyl)methylideneamino]-4-methyl-1,3-thiazole-5-carboxamide](/img/structure/B13831619.png)

